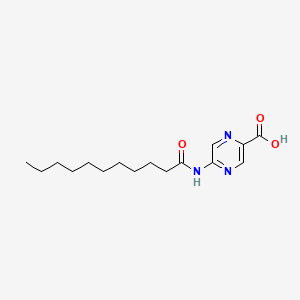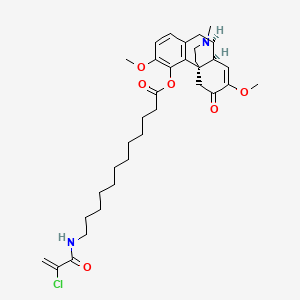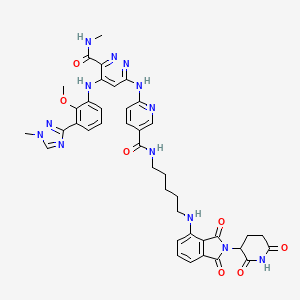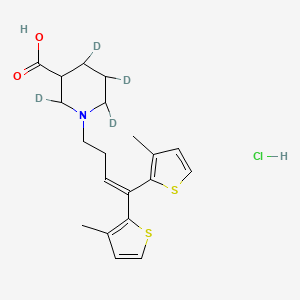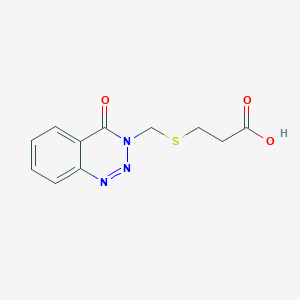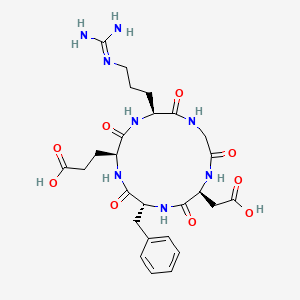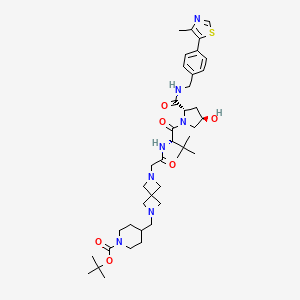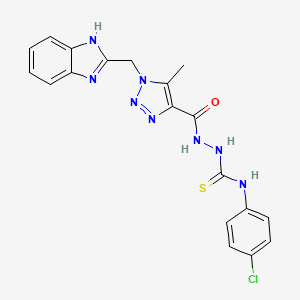
Egfr-IN-94
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-94 is a novel compound designed to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. This receptor plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-94 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of aromatic compounds and heterocycles, often through cyclization reactions.
Functional Group Introduction: Various functional groups are introduced using reagents such as halogens, amines, and hydroxyl groups under specific conditions like reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr-IN-94 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, hydroxyl groups under conditions like reflux or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Egfr-IN-94 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying EGFR inhibition and developing new synthetic methodologies.
Biology: Helps in understanding the role of EGFR in cell signaling pathways and its impact on cellular functions.
Medicine: Plays a crucial role in cancer research, particularly in developing targeted therapies for EGFR-mutant cancers.
Industry: Used in the development of diagnostic tools and therapeutic agents for cancer treatment
Mécanisme D'action
Egfr-IN-94 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration. The compound specifically targets the adenosine triphosphate (ATP)-binding site of the enzyme, preventing ATP from binding and activating the receptor .
Comparaison Avec Des Composés Similaires
Egfr-IN-94 is unique compared to other EGFR inhibitors due to its high selectivity and potency. Similar compounds include:
Gefitinib: An EGFR inhibitor that also targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action but varying efficacy and side effect profile.
Osimertinib: A third-generation EGFR inhibitor that is effective against specific EGFR mutations resistant to first- and second-generation inhibitors
This compound stands out due to its ability to overcome resistance mechanisms that limit the efficacy of other EGFR inhibitors, making it a promising candidate for further development and clinical application .
Propriétés
Formule moléculaire |
C19H17ClN8OS |
|---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
1-[[1-(1H-benzimidazol-2-ylmethyl)-5-methyltriazole-4-carbonyl]amino]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C19H17ClN8OS/c1-11-17(18(29)25-26-19(30)21-13-8-6-12(20)7-9-13)24-27-28(11)10-16-22-14-4-2-3-5-15(14)23-16/h2-9H,10H2,1H3,(H,22,23)(H,25,29)(H2,21,26,30) |
Clé InChI |
LZJUTHIGOYGTHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1CC2=NC3=CC=CC=C3N2)C(=O)NNC(=S)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


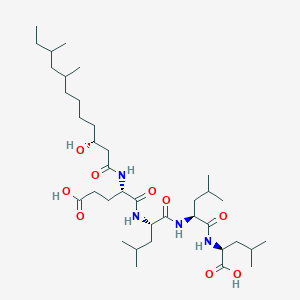
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)


